kin2 protein, Arabidopsis
Description
Context of Plant Acclimation and Abiotic Stress Responses in Arabidopsis thaliana
Arabidopsis thaliana, a model organism in plant biology, possesses intricate mechanisms to acclimate to a variety of environmental challenges, collectively known as abiotic stresses. ontosight.ai These stresses include extreme temperatures, drought, high salinity, and osmotic stress. Plant acclimation is a complex process involving physiological and developmental adjustments that enhance survival and reproductive success under unfavorable conditions. At the molecular level, these responses are governed by a network of signaling pathways that perceive the stress signal, transduce it within the cell, and ultimately lead to changes in gene expression and protein synthesis. These genetic and molecular readjustments are crucial for establishing a new state of homeostasis that allows the plant to withstand the adverse environment. nih.gov Key to these signaling networks are plant hormones such as abscisic acid (ABA), which plays a central role in mediating responses to water-related stresses like drought and salinity. nih.govnih.gov The study of stress responses in Arabidopsis has been instrumental in identifying key genes and regulatory networks that are conserved across many plant species. nih.govnih.gov
Significance of Cold Tolerance and Osmotic Stress Adaptation in Plant Survival
Cold and osmotic stress are two of the most significant abiotic factors limiting plant growth, productivity, and geographical distribution. Cold stress, particularly freezing temperatures, can cause severe cellular damage, including membrane rupture due to ice crystal formation and dehydration. Plants have evolved mechanisms to acquire freezing tolerance, a process known as cold acclimation, which is induced by exposure to low, non-freezing temperatures. ontosight.ainih.gov This acclimation involves the accumulation of cryoprotective molecules and the expression of specific stress-responsive proteins. ontosight.ainih.gov
Osmotic stress, which arises from either high salinity or drought, results in a reduction of water potential in the soil, making it difficult for plants to absorb water. This leads to cellular dehydration, ion toxicity, and oxidative stress. Plants adapt to osmotic stress by synthesizing and accumulating compatible solutes, adjusting ion transport, and activating detoxification pathways. tandfonline.com The ability to tolerate both cold and osmotic stress is therefore fundamental for plant survival in many environments. ontosight.ai Understanding the molecular basis of these tolerance mechanisms is a primary goal in agricultural biotechnology, aiming to develop crops with enhanced resilience to climate change. ontosight.ai
Overview of KIN2 (COR6.6) as a Central Stress-Responsive Gene in Arabidopsis thaliana
Central to the molecular response to both cold and osmotic stress in Arabidopsis thaliana is the stress-induced protein KIN2, also known as COLD-REGULATED 6.6 (COR6.6). uniprot.orgutoronto.ca The KIN2 gene is strongly induced by cold stress, water deprivation, and the stress hormone abscisic acid (ABA). uniprot.orgnih.gov It is considered a marker gene for osmotic stress and is involved in the plant's acclimation processes. oup.commdpi.com The KIN2 protein belongs to a family of cold-inducible proteins and shares similarities with small antifreeze proteins. nih.gov Its expression is tightly regulated and is a key component of the ABA-dependent signaling pathway in response to water stress. nih.govoup.com The KIN2 gene and its homolog, KIN1, are located in a tandem array on chromosome 5. uniprot.orgnih.gov While both are induced by cold, KIN2 shows a stronger response to drought and salinity stresses. nih.gov The protein has been identified in various subcellular locations, including the nucleus, cytoplasm, and chloroplasts, suggesting it may have multiple roles in cellular protection and signaling during stress. uniprot.orgproteomicsdb.org
Detailed Research Findings
Gene and Protein Characteristics
The KIN2 gene, located on chromosome 5 at the locus At5g15970, encodes a small protein of 66 amino acids. uniprot.org It is part of a two-gene family alongside KIN1, with which it is organized in a tandem array. nih.gov The coding regions of KIN1 and KIN2 are highly conserved. nih.gov
| Attribute | Description | Source |
| Gene Name | KIN2, COR6.6 | uniprot.orgnih.gov |
| Organism | Arabidopsis thaliana | uniprot.org |
| Locus Identifier | At5g15970 | uniprot.org |
| Protein Name | Stress-induced protein KIN2, Cold-induced protein COR6.6 | uniprot.org |
| Protein Size | 66 amino acids | uniprot.org |
| Chromosomal Location | Chromosome 5 | uniprot.org |
Regulation of Expression
The expression of the KIN2 gene is induced by several abiotic stresses and the phytohormone abscisic acid (ABA). uniprot.orgnih.gov While both KIN1 and KIN2 are coordinately regulated by cold, KIN2 exhibits a detectable basal level of mRNA and accumulates to a higher level during cold acclimation. nih.gov Notably, KIN2 responds more strongly to drought and salinity stresses compared to KIN1. nih.gov The induction of KIN genes during cold acclimation has been shown to be dependent on calcium signaling. nih.gov
| Inducer | Effect on KIN2 Expression | Source |
| Cold Stress | Strong induction | uniprot.orgnih.gov |
| Drought/Water Deprivation | Strong induction | uniprot.orgnih.gov |
| Osmotic Stress | Induction | uniprot.orgmdpi.com |
| High Salinity | Strong induction | nih.gov |
| Abscisic Acid (ABA) | Induction | uniprot.orgnih.gov |
Subcellular Localization and Interactions
The KIN2 protein has been detected in multiple subcellular compartments, suggesting a diverse range of functions within the cell.
| Subcellular Location | Source |
| Nucleus | uniprot.orgproteomicsdb.org |
| Cytoplasm/Cytosol | uniprot.orgproteomicsdb.org |
| Chloroplast/Plastid | uniprot.orgproteomicsdb.org |
Research has also identified proteins that interact with KIN2, providing clues to its functional roles. For instance, KIN2 interacts with DEK3, a chromatin-associated protein, suggesting a potential role for KIN2 in the regulation of gene expression at the chromatin level during stress responses. uniprot.orgoup.com
Gene Locus and Genomic Organization of KIN2 in Arabidopsis thaliana
The KIN2 gene (AT5G15970) is located on chromosome 5 of the Arabidopsis thaliana genome. Its position within the genome is significant due to its close proximity and relationship with another stress-related gene, KIN1.
The KIN1 and KIN2 genes are organized in a close tandem array within the Arabidopsis genome. nih.gov This arrangement, where two or more similar genes are located adjacent to each other on the same chromosome, often suggests a shared evolutionary origin through gene duplication events. harvard.edu The tandem organization of KIN1 and KIN2 is indicative of their coordinated regulation in response to certain environmental stimuli, particularly cold. nih.gov
KIN2 Gene Structure and Regulatory Elements in Arabidopsis thaliana
The structure of the KIN2 gene, including its coding and non-coding regions, plays a crucial role in the regulation of its expression.
The KIN2 gene possesses a defined exon-intron structure. It is composed of three exons that are separated by two introns. nih.gov This three-exon structure is also found in the neighboring KIN1 gene, with the introns being of approximately the same length and located in similar positions. nih.gov While the coding regions (exons) of the two genes are highly conserved, the intron sequences have diverged. nih.gov
| Gene Feature | Description |
| Number of Exons | 3 |
| Number of Introns | 2 |
| Conservation | Coding regions are highly conserved with KIN1. Introns and 3' flanking sequences have diverged. nih.gov |
The promoter region of the KIN2 gene, located upstream of the coding sequence, contains specific DNA sequences known as cis-acting elements. These elements serve as binding sites for transcription factors that regulate the gene's expression in response to various stimuli. The expression of KIN2 is induced by cold, abscisic acid (ABA), drought, and salinity stress. nih.govutoronto.ca This inducibility is conferred by the presence of specific cis-acting elements within its promoter.
Common cis-acting elements found in the promoters of stress-responsive genes in Arabidopsis include:
DRE/CRT (Dehydration-Responsive Element/C-Repeat) : A core sequence (A/GCCGAC) involved in cold and dehydration-responsive gene expression. nih.gov
ABRE (ABA-Responsive Element) : A core motif (ACGTGG/T) that is crucial for gene expression in response to ABA. nih.gov
MYB/MBS (Myeloblastosis) : Binding sites for MYB transcription factors, which are involved in regulating responses to dehydration and other stresses. mdpi.com
MYC (Myelocytomatosis) : Binding sites for MYC transcription factors, also implicated in the ABA-dependent stress response pathway. mdpi.com
The presence of these elements in the KIN2 promoter facilitates its transcriptional activation under conditions of cold, drought, and high salinity, as well as upon application of ABA.
| Cis-Acting Element | Core Sequence | Associated Stress Response |
| DRE/CRT | A/GCCGAC | Cold, Dehydration nih.gov |
| ABRE | ACGTGG/T | Abscisic Acid (ABA) nih.gov |
| MYB/MBS | N/A | Dehydration mdpi.com |
| MYC | N/A | ABA-dependent signaling mdpi.com |
KIN2 Transcript and mRNA Characteristics
The regulation of KIN2 extends to its messenger RNA (mRNA) transcript, including its baseline levels and how it accumulates under stress.
Unlike its tandemly arrayed counterpart KIN1, the KIN2 gene exhibits a detectable basal level of mRNA expression even under non-stress conditions. nih.gov Upon exposure to cold, the accumulation of KIN2 mRNA is significantly enhanced, reaching higher levels than that of KIN1. nih.gov Furthermore, while both KIN1 and KIN2 mRNAs are induced by ABA, only KIN2 shows a strong response to drought and salinity stresses. nih.gov This differential regulation highlights the specific roles of KIN2 in a broader range of abiotic stress responses. The up-regulation of both KIN2 mRNA and its corresponding protein during cold acclimation has been confirmed in multiple studies, solidifying its role as a key cold-inducible gene. nih.gov
| Condition | KIN2 mRNA Level | Comparison with KIN1 |
| Basal (Non-stress) | Detectable nih.gov | KIN1 has no detectable basal level. nih.gov |
| Cold Acclimation | High accumulation nih.govnih.gov | Accumulates to a higher level than KIN1. nih.gov |
| ABA Treatment | Induced nih.gov | Both are induced. nih.gov |
| Drought/Salinity | Strong response nih.gov | KIN1 does not respond strongly. nih.gov |
Properties
CAS No. |
147954-48-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Synonyms |
kin2 protein, Arabidopsis |
Origin of Product |
United States |
Functional Roles of Kin2 in Arabidopsis Thaliana Physiology and Stress Adaptation
Mechanisms of Cold Acclimation and Freezing Tolerance
The KIN2 protein, also known as COR6.6, is a key player in the intricate processes by which Arabidopsis thaliana adapts to low temperatures. Its role is multifaceted, contributing to both the biochemical defenses against freezing damage and the genetic regulatory networks that orchestrate cold acclimation.
Contribution to Cryoprotective Processes
The KIN2 protein exhibits cryoprotective properties, directly contributing to the survival of plant cells at freezing temperatures. Research has revealed that the protein encoded by the kin2 gene shares similarities with the small antifreeze proteins found in the winter flounder. nih.gov This suggests a potential mechanism by which KIN2 helps to mitigate the damaging effects of ice crystal formation within the plant's tissues. Antifreeze proteins are known to bind to the surface of ice crystals, inhibiting their growth and recrystallization, which can otherwise lead to cellular damage and death. The induction of KIN2 during cold acclimation points to its role in preparing the plant for potential freezing events.
Cryopreservation studies in Arabidopsis have highlighted the importance of a coordinated response to the multiple stresses involved, including dehydration and cold. nih.govishs.org The expression of genes like KIN2 is part of a broader transcriptomic reprogramming that enhances cellular resistance to cryoinjury. nih.gov This involves the accumulation of various protective molecules and the activation of stress signaling pathways that collectively enhance the plant's ability to withstand the harsh conditions of freezing.
Association with C-Repeat/Dehydration-Responsive Elements (CRT/DRE) Signaling
The expression of the KIN2 gene is tightly regulated by the C-repeat/Dehydration-Responsive Element (CRT/DRE) signaling pathway, a central regulatory cascade in plant cold acclimation. The promoter of the cor6.6 (KIN2) gene contains CRT/DRE cis-acting elements. symbiosisonlinepublishing.com These elements are binding sites for a family of transcription factors known as C-repeat Binding Factors (CBFs) or Dehydration-Responsive Element Binding proteins (DREBs).
The ICE-CBF-COR signaling cascade is a well-established pathway for cold stress response in plants. nih.govmdpi.com Upon exposure to low temperatures, CBF/DREB1 transcription factors are activated and bind to the CRT/DRE elements in the promoters of downstream cold-regulated (COR) genes, including KIN2/COR6.6. symbiosisonlinepublishing.comnih.gov This binding initiates the transcription of these genes, leading to the accumulation of their respective proteins, which then contribute to freezing tolerance. symbiosisonlinepublishing.com Therefore, KIN2 is a downstream component of the CBF regulon, and its induction is a direct consequence of the activation of this critical cold signaling pathway. symbiosisonlinepublishing.com
Involvement in Drought Stress Response and Osmotic Adjustment
The function of KIN2 extends beyond cold tolerance to include a significant role in the plant's response to drought and the associated osmotic stress. The expression of the kin2 gene is strongly induced by drought conditions. nih.gov This induction suggests that the KIN2 protein is involved in the physiological and molecular adjustments that help the plant cope with water deficit.
Contribution to Salinity Stress Tolerance
In addition to cold and drought, Arabidopsis thaliana also utilizes the KIN2 protein in its defense against salinity stress. High salt concentrations in the soil create both ionic toxicity and osmotic stress, posing a significant threat to plant survival. The expression of the kin2 gene is markedly upregulated in response to salinity stress. nih.gov This indicates that KIN2 is a component of the plant's molecular machinery for tolerating high-salt environments.
The mechanisms by which KIN2 contributes to salt tolerance are likely linked to its role in managing osmotic stress, as salinity directly impacts the plant's water relations in a manner similar to drought. The accumulation of KIN2 protein in response to high salt levels may help to stabilize cellular structures and maintain function in the face of ion-induced dehydration. While the precise molecular function of KIN2 in salt stress is an area of ongoing research, its strong induction under these conditions underscores its importance in this abiotic stress response.
Role in Abscisic Acid-Mediated Stress Adaptation
The phytohormone abscisic acid (ABA) is a central regulator of plant responses to various abiotic stresses, including cold, drought, and salinity. The KIN2 protein is a key component of the ABA-mediated stress adaptation pathway. The expression of the kin2 gene is induced by the application of ABA. nih.gov
The promoter of the cor6.6 (KIN2) gene is responsive to ABA, indicating that its transcription is directly or indirectly regulated by the ABA signaling cascade. nih.gov This ABA-inducibility places KIN2 within the network of genes that are activated by this hormone to orchestrate a plant-wide defense against environmental challenges. The ABA signaling pathway involves a complex series of events, including the perception of ABA by receptors, the activation of protein kinases, and the subsequent regulation of transcription factors that control the expression of stress-responsive genes like KIN2. nih.gov The induction of KIN2 by ABA is a critical step in the plant's ability to mount a robust and effective response to conditions that threaten its survival.
Cross-Talk with Other Stress and Hormone Signaling Pathways
The response of Arabidopsis thaliana to environmental stress is not a collection of isolated pathways but rather a highly interconnected network of signaling cascades. While KIN2 is clearly integrated into the ABA signaling pathway, its induction by multiple stressors such as cold, drought, and salinity suggests it is a point of convergence for different signaling inputs. Although direct interactions of KIN2 with signaling components of other hormones like ethylene (B1197577), jasmonic acid, or salicylic (B10762653) acid have not been extensively detailed, the broader context of hormonal cross-talk in stress responses is well-established.
Integration with Ethylene, Jasmonate, and Auxin Responses
The KIN2 protein, also known as COR6.6, is a key component of the abscisic acid (ABA) signaling pathway, with its expression being strongly induced by ABA uniprot.org. While direct molecular interactions between KIN2 and the signaling pathways of ethylene, jasmonate (JA), and auxin are not extensively documented, its regulation by ABA places it within a complex network of hormonal crosstalk that is crucial for stress responses. Plant hormone signaling is not linear; rather, it involves a sophisticated web of synergistic and antagonistic interactions nih.govfrontiersin.org.
The integration of KIN2 with other hormone responses can be inferred through its relationship with ABA:
Ethylene: The interaction between ABA and ethylene can be antagonistic. For instance, in the regulation of shoot and root growth during drought, ethylene and ABA often have opposing effects frontiersin.org. Ethylene signaling can also influence auxin biosynthesis, creating a triangular relationship frontiersin.org. Given that KIN2 is a downstream component of ABA signaling, its function during stress may be modulated by the prevailing balance between ABA and ethylene.
Jasmonate: There is evidence of synergistic interactions between JA and ABA signaling pathways, particularly in activating transcription factors like MYC/MYB and ANAC during water stress frontiersin.org. Intriguingly, transcriptional profiling in Thellungiella, a close relative of Arabidopsis, revealed that changes in gene expression during cold stress, a known inducer of KIN2, implicate the involvement of jasmonic acid nih.gov. This suggests a potential co-regulatory network where KIN2 expression and JA signaling are both activated under cold conditions to orchestrate an appropriate adaptive response.
Auxin: Auxin is a master regulator of plant growth and development, and its signaling is intricately linked with stress hormones. Ethylene, for example, can regulate auxin biosynthesis and transport, thereby affecting root growth inhibition under stress nih.govnih.gov. As KIN2 is strongly upregulated during drought and salinity stress, its role in stress adaptation likely occurs in a cellular environment where auxin distribution and response are being actively modulated to balance growth and survival.
While KIN2 is a confirmed ABA-responsive protein, its precise position within the broader hormonal signaling network involving ethylene, jasmonate, and auxin requires further investigation. The functional output of KIN2 activity during stress is likely fine-tuned by the complex interplay among these key phytohormones.
Proposed Roles in Plant Growth and Development under Abiotic Stress
The KIN2 protein is strongly implicated in mediating plant adaptation to abiotic stress, primarily through its robust induction by various environmental challenges. Its proposed role is to contribute to cellular tolerance mechanisms that help sustain growth and development under unfavorable conditions. The expression of the KIN2 gene is significantly upregulated in response to cold, drought, and salinity stress uniprot.orgnih.gov. This stress-inducible expression pattern suggests a direct function in protecting the plant from damage and maintaining essential physiological processes.
Key findings supporting the proposed roles of KIN2 include:
Osmotic Stress Response: KIN2 expression is induced by osmotic stress, which is a common component of drought and salinity uniprot.orgresearchgate.net. By participating in the osmotic stress response, KIN2 may help cells maintain turgor and protect cellular structures, which is fundamental for continued growth.
Cold Acclimation: As a cold-regulated (COR) protein, KIN2 is part of the machinery that allows plants to acclimate to low temperatures nih.gov. This process is vital for survival and for resuming growth promptly when favorable conditions return.
Seed and Embryo Development: The KIN2 gene is expressed at high levels in embryos and mature seeds uniprot.org. This suggests a role in late-stage embryo development and in providing stress tolerance during seed dormancy and germination, critical stages for successful plant establishment.
Data Tables
Table 1: Induction of KIN2/COR6.6 Expression under Various Conditions in Arabidopsis thaliana
| Condition | Response | Reference |
|---|---|---|
| Cold Stress | Induced | uniprot.orgnih.gov |
| Drought / Water Stress | Strongly Induced | uniprot.orgnih.gov |
| Salinity Stress | Induced | nih.gov |
| Abscisic Acid (ABA) | Induced | uniprot.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Abscisic acid |
| Auxin |
| Ethylene |
| Jasmonate |
Molecular Mechanisms of Kin2 Protein Action
Position within the Cold-Regulated (COR) Gene Network
The KIN2 protein is a well-established member of the cold-regulated (COR) gene network in Arabidopsis. Its expression is strongly induced by low temperatures, abscisic acid (ABA), and water stress. uniprot.orgnih.gov The regulation of KIN2 is a classic example of the ICE-CBF-COR signaling cascade, a central pathway in plant cold acclimation. nih.gov
This pathway is initiated by cold stress, which activates upstream regulators that induce the expression of C-repeat Binding Factor (CBF) transcription factors (specifically CBF1, CBF2, and CBF3). nih.govnih.gov These CBF proteins then bind to a specific cis-acting element, known as the C-repeat (CRT)/Dehydration Responsive Element (DRE), located in the promoter regions of downstream COR genes. nih.gov The KIN2 gene promoter contains these CRT/DRE elements, and its activation is directly regulated by the binding of CBF transcription factors. nih.govresearchgate.net Consequently, KIN2 is considered a downstream target gene within the CBF regulon. pnas.org Studies using RNAi lines have shown that the cold-induced expression of KIN2 is dependent on the presence of functional CBF proteins. pnas.org Along with its homolog KIN1, KIN2 is often used as a marker gene for the activation of the CBF-dependent cold response pathway. nih.govoup.com
Downstream Signaling Cascades and Target Genes Regulated by KIN2
Current research primarily identifies KIN2 as a downstream effector protein in stress response pathways, rather than an upstream regulator that initiates its own signaling cascades. As a member of the Late Embryogenesis Abundant (LEA) protein family, its presumed function relates to protecting cellular structures from damage during dehydration or cold stress. nih.gov The literature describes KIN2 as a "stress-induced protein" or a "stress defense gene" whose expression is controlled by upstream transcription factors. uniprot.orgnih.gov
There is no direct evidence to suggest that KIN2 possesses kinase or transcriptional activity that would allow it to regulate the expression of other genes. Instead, it is co-regulated with a suite of other stress-responsive genes as part of the CBF regulon. These co-expressed genes include KIN1, COR15A, COR47, and RD29A. pnas.orgoup.comfrontiersin.org Therefore, while KIN2 is a key output of the cold and ABA signaling pathways, it is understood to be a terminal component that contributes to stress tolerance directly, not by regulating further downstream gene expression.
Interacting Proteins and Macromolecular Complexes
The function of KIN2 is influenced by its position within regulatory networks and its direct physical interactions with other proteins.
While not direct protein-protein interactions with KIN2 itself, the activities of upstream regulators are crucial for its expression.
CBF Transcription Factors : The primary regulatory interaction occurs at the genetic level, where CBF1, CBF2, and CBF3 proteins directly bind to the promoter region of the KIN2 gene to activate its transcription in response to cold. nih.govnih.govpnas.org
SNF1-related Protein Kinases 2 (SnRK2s) : The SnRK2 family of kinases are central positive regulators of ABA signaling. mdpi.comresearchgate.net In response to drought and high salinity, ABA accumulation activates SnRK2s (notably SnRK2.2, SnRK2.3, and SnRK2.6), which in turn phosphorylate and activate downstream transcription factors like ABFs (ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORS). frontiersin.orgmdpi.com These transcription factors then induce the expression of target genes, including KIN2. frontiersin.orgnih.gov Therefore, SnRK2s indirectly regulate KIN2 as part of a phosphorylation cascade. The protein PCaP2 has also been shown to influence this pathway by affecting the expression of both SnRK2s and their downstream target genes, including KIN2. frontiersin.orgnih.gov
Based on protein-protein interaction databases, the KIN2 protein has been reported to physically interact with at least one other protein.
| Interacting Protein | Gene Locus | Evidence Source | Potential Function of Interactor |
|---|---|---|---|
| DEK3 | At5g51130 | UniProt uniprot.org | Chromatin-associated protein, involved in DNA repair and transcription regulation. |
Subcellular Localization and Dynamics
The KIN2 protein has been detected in multiple subcellular compartments, suggesting it may have diverse roles in cellular protection during stress. This widespread localization is consistent with the function of LEA proteins in protecting various cellular structures from dehydration-induced damage. The reported locations for KIN2 are summarized below.
| Subcellular Location | Source of Evidence |
|---|---|
| Nucleus | TAIR, UniProt, ProteomicsDB uniprot.orgproteomicsdb.org |
| Cytoplasm / Cytosol | TAIR, UniProt, ProteomicsDB uniprot.orgproteomicsdb.org |
| Chloroplast | TAIR, UniProt, ProteomicsDB uniprot.orgproteomicsdb.org |
| Plastid | TAIR, UniProt, ProteomicsDB uniprot.orgproteomicsdb.org |
| Cell Membrane | ProteomicsDB proteomicsdb.org |
| Cell Inner Membrane | ProteomicsDB proteomicsdb.org |
Evolutionary Trajectories and Comparative Genomics of Kin2 Homologs
Orthologous and Paralogous Relationships of KIN2
Homologous genes, which share a common evolutionary ancestor, are categorized as either orthologs (genes in different species that evolved from a common ancestral gene through speciation) or paralogs (genes within the same species that arose from a gene duplication event). The study of these relationships for KIN2 reveals key aspects of its evolutionary history and functional significance.
In Arabidopsis thaliana, KIN2 shares a close paralogous relationship with the KIN1 protein. The genes encoding these two proteins are organized in a close tandem array within the genome, suggesting they arose from a tandem duplication event. mdpi.com This shared ancestry is evident in their structural similarities; both genes possess three exons separated by introns of approximately the same length and location, and their coding regions are highly conserved. mdpi.com
Despite this structural conservation, significant divergence has occurred, leading to functional specialization. The primary differences are found in the non-coding regions, specifically the introns and the 3' flanking sequences of the mRNAs. mdpi.com This divergence in regulatory regions likely contributes to their distinct expression patterns. While both genes are coordinately regulated and induced by cold, KIN2 exhibits a detectable basal level of mRNA expression that KIN1 lacks. mdpi.com Furthermore, KIN2 mRNA accumulates to a higher level during cold acclimation. mdpi.com The two proteins also show differential responses to other abiotic stresses; while both are induced by abscisic acid (ABA), only KIN2 responds strongly to drought and salinity. mdpi.com
| Feature | KIN1 | KIN2 | Reference |
|---|---|---|---|
| Genomic Organization | Close tandem array | mdpi.com | |
| Gene Structure | 3 exons, similarly located introns | mdpi.com | |
| Coding Region | Highly conserved | mdpi.com | |
| Divergent Regions | Introns and 3' flanking sequences | mdpi.com | |
| Basal mRNA Level | Undetectable | Detectable | mdpi.com |
| Response to Cold | Induced | Induced to a higher level | mdpi.com |
| Response to ABA | Induced | Induced | mdpi.com |
| Response to Drought/Salinity | Weak/No response | Strong response | mdpi.com |
The identification of KIN2 homologs in other plant species underscores the conserved role of this gene family in plant adaptation.
In the widespread plant Capsella bursa-pastoris (Shepherd's-Purse), a close relative of Arabidopsis, researchers have identified and analyzed KIN homologs. irost.ir A study characterized two KIN genes and three KIN-homologous Late Embryogenesis Abundant (LEA) genes, grouping them into three subfamilies (CI, CII, and CIII). irost.ir Quantitative PCR was used to evaluate their expression in various organs and developmental stages. The CII and CIII genes, which are more closely related to the KIN family, showed significant upregulation in young leaves following heat stress, cold stress, and ABA treatment. irost.ir When the expression profiles of these genes in C. bursa-pastoris were compared to their corresponding orthologs in Arabidopsis, similar patterns were observed. irost.ir This finding suggests that the stress-responsive functions of these KIN-family genes are conserved between the two species, playing crucial roles in their adaptation to abiotic stresses. irost.ir
| Gene Subfamily | Organ/Condition | Expression Profile in C. bursa-pastoris | Reference |
|---|---|---|---|
| CI | Early Embryos & Flowers | Exclusively expressed | irost.ir |
| Young Leaves (Stress) | Rarely responded to heat, cold, or ABA | irost.ir | |
| CII & CIII | Young Leaves | Obvious upregulation after heat, cold, and ABA treatment | irost.ir |
| Flowers (ABA spray) | Differential responses | irost.ir |
Evidence suggests that the function of KIN-like proteins in cold acclimation is conserved in more distantly related monocots, such as temperate grasses and cereals. Studies on barley (Hordeum vulgare) have identified multiple cDNA clones corresponding to cold-regulated mRNAs. nih.gov These transcripts show homology to cold-induced genes in related cereals, indicating a conserved response mechanism. nih.gov For example, the barley cold-regulated gene cor14b produces a protein that accumulates in response to cold. nih.gov An antibody raised against this protein also detects a related protein, COR14a, which shares homology with the WCS19 cold-regulated protein from wheat (Triticum aestivum). nih.gov Furthermore, broader studies on dehydrins, a class of LEA proteins that includes the KIN family, show that specific types are strongly induced by cold in both wheat and barley. frontiersin.org This conservation of cold-responsive gene families across divergent lineages like dicots and monocots highlights their fundamental importance in plant survival in temperate climates.
Identification and Analysis of KIN2 Homologs in Other Plant Species
Evolutionary Mechanisms Driving KIN2 Family Expansion and Diversification
The evolution of the KIN gene family, like many other gene families in plants, has been significantly shaped by gene duplication events. These events provide the raw genetic material for evolutionary innovation, allowing for the diversification of gene function.
Gene duplication can occur through various mechanisms, including tandem duplication (resulting in adjacent paralogs), segmental duplication (duplication of a large chromosomal region), and whole-genome duplication. nih.gov The Arabidopsis genome shows clear evidence of multiple ancient whole-genome duplication events. nih.govnih.gov
The specific arrangement of KIN1 and KIN2 in Arabidopsis thaliana as a close tandem array is a clear indicator that they originated from a tandem duplication event. mdpi.com Tandem duplication is a common mechanism for the expansion of gene families, particularly those involved in responses to environmental stimuli. Following such a duplication, the two gene copies can evolve independently. One copy may retain the original function while the other acquires a new function (neofunctionalization), or the original functions may be partitioned between the two copies (subfunctionalization). The observed differences in the expression and stress-responsiveness of KIN1 and KIN2 suggest a process of subfunctionalization or neofunctionalization has occurred since their divergence, allowing for a more nuanced and robust response to a range of abiotic stresses. mdpi.com This pattern of duplication followed by functional divergence is a recurring theme in the evolution of plant kinomes and other adaptive gene families.
Evolutionary Significance of KIN2 Conservation in Abiotic Stress Adaptation
The conservation of KIN2 and its homologs, particularly within the broader Sucrose non-fermenting-1-Related protein Kinase 2 (SnRK2) family, across the plant kingdom represents a critical evolutionary adaptation for survival in terrestrial environments. These proteins are central regulators of plant responses to abiotic stresses such as drought, salinity, and cold. Their persistence and functional conservation through plant evolution underscore their indispensable role in mediating stress tolerance. The SnRK2 family is plant-specific, suggesting its evolution was a key event in the adaptation of plants to land, where they encountered fluctuating water availability and other environmental challenges. nih.govnih.gov
The SnRK2 gene family is a group of serine/threonine kinases that have evolved specifically to respond to various types of stress. frontiersin.org In Arabidopsis, members like SRK2D/SnRK2.2, SRK2E/SnRK2.6/OST1, and SRK2I/SnRK2.3 are key positive regulators in abscisic acid (ABA)-mediated signaling pathways, which are crucial for drought tolerance. jircas.go.jp The loss of function of these genes leads to significantly reduced tolerance to drought stress, demonstrating their vital role. jircas.go.jp This functional importance is not limited to Arabidopsis; homologs have been identified and characterized in numerous crop species, indicating a conserved mechanism for abiotic stress adaptation.
Comparative genomic studies reveal that the SnRK2 family is present across a wide range of plant species, from early land plants to modern angiosperms. nih.govharvard.edu In rice, ten OsSnRK2 genes have been identified, and their expression patterns change significantly under salt and drought stress, highlighting their role in stress tolerance in this vital crop. frontiersin.org Similarly, ten SnRK2 members were cloned and characterized in wheat, where they are involved in complex signaling networks for stress resistance. frontiersin.org The conservation of these kinases across diverse species suggests that they originated from a common ancestor and have been retained due to the strong selective pressure of abiotic stress.
The SnRK2 family is typically divided into three subclasses based on their responsiveness to the phytohormone abscisic acid (ABA). nih.govfrontiersin.org Subclass III SnRK2s are strongly activated by ABA and are considered central to the ABA signaling network that governs responses to osmotic stress, such as stomatal closure. frontiersin.org Subclasses I and II are generally independent of or only weakly activated by ABA, suggesting their involvement in ABA-independent stress signaling pathways. nih.gov This diversification within the SnRK2 family allows plants to fine-tune their responses to a wide array of environmental stimuli through both ABA-dependent and independent pathways. nih.govfrontiersin.org The evolutionary retention of these distinct subclasses highlights the complexity and necessity of versatile stress response mechanisms for plant survival.
The profound evolutionary significance of the KIN2/SnRK2 family is evident in its conserved function as a master switch in stress signaling. Under optimal conditions, their activity is repressed, allowing for growth and development. nih.govmdpi.com However, upon perception of stress, they are rapidly activated to phosphorylate downstream targets, including transcription factors and ion channels, which orchestrate a suite of protective responses. mdpi.com This includes the regulation of thousands of stress-responsive genes and the control of stomatal aperture to prevent water loss. nih.govjircas.go.jp The conservation of this core signaling module across hundreds of millions of years of plant evolution demonstrates its fundamental importance for plant adaptation and resilience in challenging environments.
Research Findings on KIN2/SnRK2 Homologs in Various Plant Species
The table below summarizes key findings on KIN2/SnRK2 homologs from different plant species, illustrating the conserved role of this protein family in abiotic stress adaptation.
| Species | Homolog Name(s) | Key Functions in Abiotic Stress | Research Insights |
| Arabidopsis thaliana | SRK2D/SnRK2.2, SRK2E/SnRK2.6, SRK2I/SnRK2.3 | Positive regulators of drought tolerance; ABA signaling; control of stomatal closure. nih.govjircas.go.jp | Triple mutants (srk2d/e/i) show a drastic reduction in drought tolerance and are sensitive to desiccation. jircas.go.jp |
| Oryza sativa (Rice) | OsSnRK2 family (e.g., SAPK1-10) | Involved in responses to drought, salt, and combined salt-drought stress. frontiersin.org | Expression of OsSnRK2 genes is significantly altered under various abiotic stresses, indicating their crucial role in stress signaling in rice. frontiersin.org |
| Triticum aestivum (Wheat) | TaSnRK2 family (e.g., TaSnRK2.4, TaSnRK2.8) | Participate in ABA-dependent and independent signaling pathways for stress resistance. frontiersin.org | Overexpression of TaSnRK2.4 in Arabidopsis conferred enhanced salt tolerance. frontiersin.org |
| Vicia faba (Fava Bean) | AAPK (ABA-activated protein kinase) | Activated by ABA in guard cells in response to drought; regulates anion channels and stomatal closure. nih.gov | AAPK is the closest homolog to Arabidopsis SnRK2.6/OST1, highlighting functional conservation across species. nih.gov |
| Gossypium hirsutum (Cotton) | GhSnRK2 family | Upregulated in response to salt and PEG (drought simulation) treatment. frontiersin.org | Five GhSnRK2 genes were found to be notably upregulated under salt and drought stress conditions. frontiersin.org |
Compound and Gene Name Index
| Name | Type |
| KIN2 | Protein |
| COR6.6 | Protein |
| SnRK2 (Sucrose non-fermenting-1-Related protein Kinase 2) | Protein Family |
| SRK2D/SnRK2.2 | Protein |
| SRK2E/SnRK2.6/OST1 | Protein |
| SRK2I/SnRK2.3 | Protein |
| OsSnRK2 | Gene Family |
| SAPK | Protein Family |
| TaSnRK2 | Gene Family |
| AAPK (ABA-activated protein kinase) | Protein |
| GhSnRK2 | Gene Family |
| Abscisic acid (ABA) | Phytohormone |
Advanced Methodologies for Kin2 Protein Research
Gene Expression Analysis Techniques
To understand how the KIN2 gene is regulated, scientists utilize several methods to measure its transcript levels under different conditions.
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and widely used technique for quantifying gene expression. mdpi.comnih.govmdpi.com This method allows for the precise measurement of KIN2 mRNA levels in various tissues and under different experimental conditions. For instance, qRT-PCR has been used to analyze the induction patterns of drought-responsive genes, including KIN2, in Arabidopsis. researchgate.net In such studies, the fold induction of the KIN2 gene is measured relative to a control condition, with the data normalized to the levels of an internal control gene, such as actin mRNA, to ensure accuracy. researchgate.net This technique was instrumental in demonstrating that KIN2 mRNA levels are significantly induced during dehydration stress. researchgate.net The reliability of qRT-PCR is dependent on the selection of stable reference genes, which is crucial for accurate normalization of gene expression data. nih.govmdpi.com
Northern blot analysis is a classic technique used to detect and quantify specific RNA molecules in a sample. researchgate.netresearchgate.net While it is less sensitive than qRT-PCR, it provides valuable information about the size and integrity of the mRNA transcript. In the context of KIN2 research, Northern blotting has been used to examine the accumulation of its mRNA in response to stimuli like cold and abscisic acid (ABA). nih.gov Studies have shown that kin2 mRNA has a detectable basal level and accumulates to a higher level during cold acclimation. nih.gov Furthermore, this technique has revealed that while both kin1 and kin2 are induced by cold, only kin2 responds strongly to drought and salinity stresses. nih.gov
Microarray and RNA Sequencing (RNA-seq) are high-throughput technologies that allow for the analysis of the expression of thousands of genes simultaneously. dartmouth.edunih.govnih.govfrontiersin.orgplos.org These approaches provide a global view of the transcriptome and have been employed to understand the broader context of KIN2 function. For example, microarray analysis has been used to monitor the expression patterns of a vast number of Arabidopsis genes under drought and cold stresses, revealing that genes like KIN2 are part of a larger network of stress-responsive genes. nih.gov RNA-seq offers several advantages over microarrays, including a broader dynamic range, the ability to detect novel transcripts, and higher sensitivity for low-abundance transcripts. nih.govplos.org Both techniques have been instrumental in identifying genes that are co-regulated with KIN2 and in dissecting the complex signaling pathways involved in stress responses. dartmouth.edunih.govnih.gov
Interactive Data Table: Comparison of Gene Expression Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Application in KIN2 Research |
| qRT-PCR | Amplification of a specific cDNA target and monitoring of the fluorescence signal in real-time. | High sensitivity, specificity, and wide dynamic range. nih.govmdpi.com | Requires knowledge of the target sequence for primer design. | Quantifying the induction of KIN2 mRNA under dehydration stress. researchgate.net |
| Northern Blot | Separation of RNA by size via gel electrophoresis and detection with a labeled probe. | Provides information on transcript size and alternative splicing. | Lower sensitivity and throughput compared to qRT-PCR. | Detecting the accumulation of KIN2 mRNA during cold acclimation and in response to ABA. nih.gov |
| Microarray | Hybridization of labeled cDNA to a solid surface with thousands of immobilized DNA probes. | High-throughput analysis of thousands of genes simultaneously. | Limited by the probes on the array; lower dynamic range than RNA-seq. frontiersin.orgplos.org | Identifying genes co-regulated with KIN2 under various stress conditions. nih.gov |
| RNA-seq | High-throughput sequencing of the entire transcriptome. | Unbiased detection of all transcripts, high sensitivity, and broad dynamic range. nih.govplos.org | More complex data analysis and higher cost compared to other methods. plos.org | Global profiling of gene expression changes in kin2 mutants to understand its function. nih.gov |
Genetic Transformation and Mutagenesis Strategies
To investigate the in vivo function of the KIN2 protein, researchers utilize genetic transformation and mutagenesis techniques to create plants with altered KIN2 gene expression.
A powerful approach to determine the function of a gene is to study the phenotype of a plant in which that gene is disrupted. nih.govwwu.eduableweb.org In Arabidopsis, this is often achieved using T-DNA insertion mutants. nih.govwwu.eduableweb.orgmpg.de Large collections of Arabidopsis lines are available, each containing a random insertion of a segment of DNA (T-DNA) from the bacterium Agrobacterium tumefaciens. nih.govableweb.orgmpg.de Researchers can screen these collections to find lines where the T-DNA has inserted into the KIN2 gene, thereby creating a "knockout" mutant. wwu.edunih.gov The phenotypic analysis of these kin2 mutants can reveal the role of the KIN2 protein in various physiological processes. Conversely, to study the effects of increased KIN2 protein levels, scientists create overexpression lines. This involves introducing a construct into the plant that drives the continuous and high-level expression of the KIN2 gene.
To visualize and monitor the transcriptional activity of the KIN2 gene in living plants, researchers use reporter gene constructs. frontiersin.orgnih.govnih.gov This involves fusing the promoter region of the KIN2 gene to a reporter gene, such as firefly luciferase (luc). frontiersin.orgnih.govnih.gov The resulting kin2::luc construct is then introduced into Arabidopsis plants. The expression of the luciferase gene is now under the control of the KIN2 promoter, meaning that light will be produced in the tissues and at the times when the KIN2 gene is normally active. This allows for real-time, non-invasive monitoring of KIN2 gene expression in response to different stimuli. This technique is invaluable for studying the spatial and temporal regulation of gene expression.
Protein Biochemistry and Interaction Studies
Understanding the molecular machinery in which KIN2 operates necessitates the identification of its interacting partners and the post-translational modifications (PTMs) that regulate its activity.
Conceptual Frameworks for Protein-Protein Interaction Mapping
Identifying the proteins that physically associate with KIN2 is fundamental to unraveling its function. Several high-throughput and targeted approaches are utilized to map these interactions.
A primary method for discovering novel protein-protein interactions is the yeast two-hybrid (Y2H) system . This genetic method detects interactions by reconstituting a functional transcription factor. A comprehensive Y2H library screening, using KIN2 as the "bait" against a library of "prey" proteins from Arabidopsis, can identify potential interactors. This technique has been instrumental in creating interaction maps for various signaling pathways in plants. While large-scale screens provide a broad overview of potential interactions, targeted Y2H assays are crucial for confirming specific hypothesized interactions.
Another powerful in vivo technique is co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This method involves using an antibody to pull down KIN2 from plant cell extracts, along with any proteins that are bound to it. The entire complex is then analyzed by mass spectrometry to identify the interacting partners. This approach provides evidence of interactions occurring within the plant's native environment. For this to be effective, specific antibodies against KIN2 or the use of epitope-tagged KIN2 expressed in transgenic plants are required.
The STRING database, a valuable bioinformatics tool, provides a network of predicted and experimentally validated protein-protein interactions. For KIN2, this database suggests interactions with various proteins involved in stress signaling and regulation, providing a roadmap for experimental validation.
| Interacting Protein | Putative Function | Method of Identification |
|---|---|---|
| PCaP2 | Plasma membrane-associated cation-binding protein involved in cold and ABA signaling | Genetic and transcriptomic evidence frontiersin.org |
| COR15A | Cold-regulated protein | Transcriptional co-regulation nih.gov |
| RD29A | Responsive to desiccation protein | Transcriptional co-regulation frontiersin.org |
| ABF2 | ABA-responsive element binding factor | Transcriptional co-regulation frontiersin.org |
Approaches for Investigating Post-Translational Modifications (e.g., mass spectrometry-based proteomics for global PTM analysis)
Post-translational modifications are critical for the regulation of protein activity, localization, and stability. Mass spectrometry-based proteomics is the cornerstone for identifying and quantifying PTMs on a global scale and on specific proteins like KIN2. nih.govresearchgate.netcreative-proteomics.com
The general workflow for PTM analysis begins with the purification of the KIN2 protein, often through immunoprecipitation from plant tissues. The purified protein is then digested into smaller peptides using enzymes like trypsin. These peptides are subsequently analyzed by high-resolution mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides with high accuracy. Any deviation from the expected mass of a peptide suggests the presence of a PTM. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides, allowing for the precise identification of the modified amino acid residue and the type of modification. nih.govrockefeller.edu
Common PTMs investigated in the context of stress signaling include:
Phosphorylation: A reversible modification that can activate or deactivate a protein. Given that KIN2 is a kinase, it is expected to be regulated by phosphorylation and to phosphorylate other proteins.
Ubiquitination: The attachment of ubiquitin, which can target a protein for degradation or have non-proteolytic regulatory roles.
Acetylation: The addition of an acetyl group, which can affect protein stability and interactions. The ProteomicsDB database indicates that the N-terminus of the KIN2 protein is acetylated. proteomicsdb.org
While global PTM analyses in Arabidopsis have identified thousands of modified proteins, specific PTMs on KIN2, beyond N-terminal acetylation, are not yet extensively documented in publicly available literature. Targeted MS-based approaches, such as selected reaction monitoring (SRM), can be employed to specifically look for predicted or hypothesized modifications on KIN2 under different stress conditions.
Phenotypic Characterization and Stress Tolerance Assays in Arabidopsis thaliana
To understand the biological function of KIN2, researchers analyze the phenotypes of Arabidopsis plants with altered KIN2 expression, such as loss-of-function mutants (e.g., T-DNA insertion lines) or overexpression lines. These plants are subjected to various abiotic stress conditions, and their performance is compared to wild-type plants.
The expression of the KIN2 gene is known to be induced by cold, drought, salinity, and the phytohormone abscisic acid (ABA). nih.gov This suggests a role for the KIN2 protein in mediating plant responses to these stresses. While direct phenotypic data for kin2 mutants is limited in the literature, the well-characterized phenotypes of other snrk2 mutants provide a strong indication of KIN2's function. For instance, the snrk2.2/2.3/2.6 triple mutant is almost completely insensitive to ABA, exhibiting poor growth and rapid water loss. nih.govresearchgate.net
Commonly used stress tolerance assays include:
Salt Stress Assays:
Germination Assay: Seeds are germinated on media containing varying concentrations of sodium chloride (NaCl). The germination rate and time are recorded to assess salt tolerance at this early developmental stage.
Root Elongation Assay: Seedlings are grown on vertical agar (B569324) plates with different NaCl concentrations. The length of the primary root is measured over time to quantify the inhibitory effect of salt on growth. nih.govpurdue.eduresearchgate.net
Drought Stress Assays:
Water-Withholding Assay: Water is withheld from soil-grown plants, and their wilting and survival rates are compared to well-watered controls. plos.orgnih.gov
Water Loss Assay: The rate of water loss from detached leaves is measured over time to assess the efficiency of stomatal closure and the integrity of the leaf cuticle. plos.org
Cold Stress Assays:
Freezing Tolerance Assay: Plants are acclimated to low, non-freezing temperatures before being subjected to freezing temperatures. Survival rates are then determined.
Electrolyte Leakage Assay: Cell membrane damage caused by freezing is quantified by measuring the leakage of electrolytes from leaf tissue into a solution. mdpi.compagepress.org
ABA Sensitivity Assays:
ABA-mediated Inhibition of Germination: Seeds are germinated on media containing different concentrations of ABA to assess the sensitivity of this process to the hormone.
ABA-mediated Inhibition of Root Growth: The effect of exogenous ABA on primary root elongation is measured. nih.govnih.gov Mutants with altered ABA signaling often show either hypersensitivity or insensitivity in these assays.
| Stress Condition | Assay | Measured Parameter | Expected Phenotype of a kin2 Loss-of-Function Mutant |
|---|---|---|---|
| Salt Stress | Germination Assay | Germination Rate (%) | Potentially altered sensitivity to salt-induced germination inhibition. |
| Salt Stress | Root Elongation Assay | Primary Root Length (cm) | Potentially altered root growth inhibition by salt. |
| Drought Stress | Water-Withholding Assay | Survival Rate (%) | Potentially increased sensitivity to drought. plos.orgnih.gov |
| Drought Stress | Water Loss Assay | Rate of Water Loss (% initial weight) | Potentially higher rate of water loss. plos.org |
| Cold Stress | Freezing Tolerance Assay | Survival Rate (%) | Potentially reduced freezing tolerance. |
| Cold Stress | Electrolyte Leakage Assay | Conductivity (µS/cm) | Potentially increased electrolyte leakage after freezing. mdpi.compagepress.org |
| ABA Response | Germination Assay | Germination Rate (%) on ABA | Potentially reduced sensitivity to ABA-induced germination inhibition. nih.gov |
| ABA Response | Root Elongation Assay | Primary Root Length (cm) on ABA | Potentially reduced sensitivity to ABA-induced root growth inhibition. nih.govnih.gov |
Emerging Research Frontiers and Unanswered Questions for Arabidopsis Thaliana Kin2
Elucidating Direct KIN2 Protein-Protein Interactions and Functional Complexes
A complete understanding of a protein's function necessitates the identification of its interaction partners. For KIN2, while some interactors have been identified, a comprehensive map of its functional complexes remains an open frontier. The UniProt database notes a direct interaction between KIN2 (also known as COR6.6) and DEK3, a DNA-binding protein that may be involved in chromatin organization uniprot.org. Further exploration of interaction databases provides a broader, yet still incomplete, picture.
The BioGRID database, which compiles interaction data from numerous studies, lists two primary physical interactors for KIN2 (AT5G15970) based on affinity capture-MS and yeast two-hybrid assays thebiogrid.orgnih.govndexbio.orgthebiogrid.org. These interactors provide clues to KIN2's potential functional contexts beyond its role as a standalone protective molecule.
Interactive Table: Experimentally Verified Physical Interactors of Arabidopsis KIN2
| Interactor | Gene ID | Description | Method of Detection |
|---|---|---|---|
| DEK3 | AT1G18090 | DNA binding protein | Affinity Capture-MS |
| At1g76190 | AT1G76190 | Protein of unknown function | Yeast Two-Hybrid |
Furthermore, the STRING database, which includes both physical and functional associations, predicts a network of interacting proteins centered around cold acclimation and response to abscisic acid string-db.org. This network includes key transcription factors like CBF1, CBF2, and CBF3, which are master regulators of the cold response, suggesting that KIN2 may be part of a larger regulatory and functional complex. A critical future step is to experimentally validate these predicted interactions and to elucidate the structure and stoichiometry of these KIN2-containing complexes. Understanding how KIN2 associates with transcription factors, other LEA proteins, or enzymatic machinery will be pivotal in defining its precise molecular function, whether it be as a chaperone, a membrane stabilizer, or a modulator of protein activity.
Comprehensive Mapping of KIN2 Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are crucial for the rapid and dynamic regulation of protein function, localization, and stability mdpi.com. While large-scale proteomic studies in Arabidopsis have identified thousands of PTMs, including phosphorylation, ubiquitination, and acetylation, specific modifications on the KIN2 protein itself are not yet well-documented nih.govbiorxiv.orguea.ac.ukqueensu.canih.gov. This represents a significant gap and a compelling area for future research.
Given that KIN2 is a key component of stress signaling pathways, it is highly probable that its activity is fine-tuned by PTMs. For instance, phosphorylation by stress-activated protein kinases (MAPKs) or calcium-dependent protein kinases (CDPKs) could modulate its stability or its interaction with other proteins nih.govmdpi.com. Similarly, ubiquitination could target KIN2 for degradation, allowing for a timely shutdown of the stress response once conditions improve nih.govbiorxiv.org.
Future research should focus on targeted PTM analysis of KIN2 under various stress conditions. Identifying specific phosphorylation sites or ubiquitination targets and determining their functional consequences through site-directed mutagenesis will be key. For example, does a specific phosphorylation event enhance KIN2's protective function or alter its subcellular localization? Answering such questions will reveal a new layer of KIN2 regulation and its role in cellular signaling.
Dissecting the Fine-Tuned Regulatory Mechanisms of KIN2 in Complex Stress Combinations
In natural environments, plants are often subjected to multiple, simultaneous stresses, such as combined drought and cold. The regulation of KIN2 has been primarily studied in the context of single stressors, where it is known to be induced by cold, abscisic acid (ABA), drought, and salinity nih.gov. However, its regulation and function under complex stress combinations are largely unknown.
Responses to combined stresses are not merely additive; they often involve unique signaling pathways and regulatory networks nih.gov. Recent studies have highlighted the role of the karrikin receptor KAI2 in integrating signals from multiple abiotic stresses, including drought, cold, and heat plos.orgnih.govnih.govresearchgate.net. Given that KIN2 is responsive to these same stresses, investigating a potential regulatory link between the KAI2 signaling pathway and KIN2 expression is a promising avenue. Furthermore, the protein PCaP2 has been shown to positively regulate the expression of KIN2 in response to cold and ABA, linking calcium signaling and microtubule dynamics to the KIN2 response pathway frontiersin.org.
Future research must move towards studying KIN2 under realistic, combined stress scenarios. Transcriptomic and proteomic analyses of plants under combined cold and drought, for example, could reveal whether KIN2 expression is synergistically or antagonistically regulated. Identifying the transcription factors and signaling components that bind to the KIN2 promoter under these complex conditions will be essential to understand how plants prioritize and integrate their responses to multifaceted environmental challenges.
Integration of KIN2 Function into Holistic Plant System Biology Models of Stress Adaptation
Systems biology aims to create predictive models of biological processes by integrating data from genomics, proteomics, and interactomics ndexbio.orgnih.gov. While significant progress has been made in modeling various aspects of plant biology, the integration of protective proteins like KIN2 into holistic models of stress adaptation is still in its infancy.
KIN2's position as a downstream effector of multiple stress pathways (cold, drought, ABA) and its interactions with regulatory proteins make it a critical component for such models. A robust model of cold acclimation, for instance, would need to include the CBF-regulon, downstream targets like KIN2, and the resulting changes in cellular physiology that lead to increased freezing tolerance.
The challenge lies in quantifying the specific contribution of KIN2 to stress tolerance. Future research should aim to generate quantitative data on KIN2's abundance, localization, and dose-dependent effects on cellular stability under stress. This data, combined with its known regulatory inputs and protein-protein interactions, can then be used to parameterize and refine systems biology models. Ultimately, integrating KIN2 and other LEA proteins will be crucial for developing models that can accurately predict a plant's response to diverse environmental stresses and guide efforts in crop improvement.
Role of KIN2 in Long-Term Stress Memory and Acclimation
Plants can "remember" a past stress exposure, which allows them to respond more quickly and robustly to subsequent stress events—a phenomenon known as stress memory or priming. Acclimation is a form of this memory. It is well-documented that KIN2 mRNA accumulates to higher levels during cold acclimation, suggesting a role in this process nih.gov.
The molecular basis of stress memory involves complex epigenetic modifications, sustained changes in transcription factor levels, and the accumulation of protective proteins. The CBF signaling pathway, which regulates KIN2, is known to be central to cold acclimation. The sustained presence of KIN2 protein during a prolonged cold period could be a key part of the "memory," maintaining the cell in a protected, acclimated state.
Key unanswered questions remain: How stable is the KIN2 protein, and does its persistence contribute to the maintenance of the acclimated state even after the initial stress has subsided? Is the KIN2 gene locus subject to epigenetic modifications, such as histone methylation or DNA methylation, that prime it for faster reactivation upon a recurring stress? Investigating the long-term dynamics of KIN2 protein levels and the epigenetic status of its gene locus post-stress will be critical to understanding its potential role in long-term stress memory and acclimation.
Investigating the Evolutionary Diversification of KIN2-Like Proteins in Other Plant Lineages
KIN2 belongs to the Group 1 LEA proteins, an ancient family of proteins that likely emerged before the colonization of land by plants, as members have been identified in green algae nih.govresearchgate.net. These proteins are ubiquitous in the plant kingdom and have also been found in other eukaryotes and even in some prokaryotes, highlighting their fundamental role in stress tolerance nih.govresearchgate.net.
Within Arabidopsis, KIN2 and its close homolog KIN1 are organized in a tandem array in the genome, a clear sign of a gene duplication event nih.gov. While their coding regions are highly conserved, their regulatory regions have diverged, leading to differential expression patterns; for example, KIN2 responds more strongly to drought and salinity than KIN1 nih.gov. This tandem duplication provides a classic example of neofunctionalization or subfunctionalization, where duplicated genes evolve to take on new or specialized roles.
A broader evolutionary investigation into KIN2-like (Group 1 LEA) proteins across diverse plant lineages—from mosses and ferns to monocots and other eudicots—is a compelling frontier. Comparative genomics can reveal how the copy number and genomic organization of these genes have changed during plant evolution. Did the expansion of this gene family correlate with the adaptation of plants to more extreme environments? Functional studies of KIN2 homologs in desiccation-tolerant "resurrection plants" or in crops with varying degrees of stress tolerance could uncover novel functional specializations and provide valuable targets for improving agricultural resilience.
Q & A
Q. How is the KIN2 protein identified and annotated in Arabidopsis databases?
KIN2 (AT5G15970) is annotated in The Arabidopsis Information Resource (TAIR) using experimental evidence such as mutant phenotypes and expression patterns. Researchers can query TAIR by entering "KIN2" or "AT5G15970" in the gene search field, filtering results by evidence type (e.g., "inferred from mutant phenotype" or "inferred from expression pattern") . For proteomic data, the Arabidopsis PeptideAtlas provides mass spectrometry-based evidence for KIN2's expression across tissues and conditions, including phosphorylation sites observed under stress . Structural predictions are accessible via homology modeling tools like PHYRE2, which leverages known protein folds to generate 3D models .
Q. What methodologies confirm KIN2's subcellular localization?
Q. What is the functional role of KIN2 in stress responses?
KIN2 is a cold- and salt-responsive protein (CRP) upregulated under abiotic stress. Transcriptomic studies (e.g., RNA-seq) show a 2.3-fold increase in KIN2 expression under high salinity (200 mM NaCl), validated via qRT-PCR with primers targeting the 3' UTR . Loss-of-function mutants (e.g., T-DNA insertion lines) exhibit reduced survival rates in freezing assays, suggesting a role in cold acclimation .
Advanced Research Questions
Q. How to design experiments to study KIN2's interaction with SnRK2 kinases?
Co-immunoprecipitation (Co-IP) using KIN2-specific antibodies in stress-treated seedlings can identify physical interactions with SnRK2s. In vitro kinase assays with recombinant KIN2 and SnRK2 proteins (e.g., CIPK6) assess phosphorylation activity under varying ATP concentrations . For genetic interaction studies, double mutants (e.g., kin2 snrk2.7) are generated via CRISPR-Cas9 and phenotyped for ABA sensitivity using root elongation assays .
Q. How to resolve contradictions in KIN2's reported expression patterns across studies?
Meta-analyses of public datasets (e.g., NCBI GEO, ArrayExpress) can identify confounding variables (e.g., growth conditions, ecotypes). For example, KIN2 shows variable salt-induced expression in Col-0 versus Ler ecotypes . Cross-validation using orthogonal methods (e.g., northern blot vs. RNA-seq) and adherence to MIAME/MIAPE standards for data reporting are critical .
Q. What computational tools predict KIN2's structure and functional domains?
AlphaFold2 predicts full-length KIN2 structures with per-residue confidence scores (pLDDT > 85 for kinase domains) . For domain analysis, Pfam and InterPro identify conserved motifs (e.g., S_TKc domain in kinase activity). Molecular dynamics simulations (GROMACS) model KIN2's conformational changes under stress, using salt concentration gradients as parameters .
Q. How to investigate KIN2's role in tissue-specific signaling networks?
Tissue-specific promoters (e.g., RD29A for stress-inducible expression) drive KIN2-GFP in transgenic lines for spatiotemporal localization studies . Phosphoproteomics using TiO2 enrichment and LC-MS/MS identifies phosphorylation sites (e.g., Ser-154) in root versus shoot tissues under cold stress . Interaction networks are mapped via STRING-DB, integrating co-expression (ATTED-II) and protein-protein interaction data (BioGRID) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
